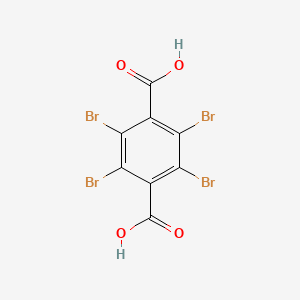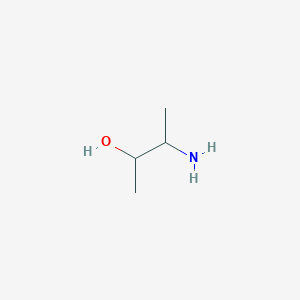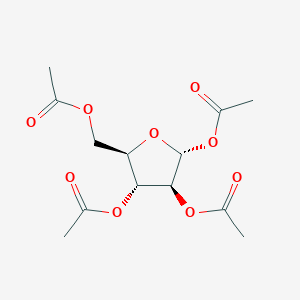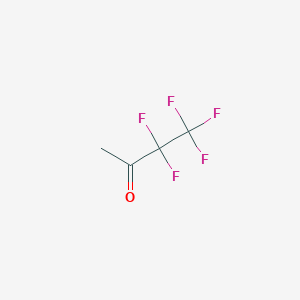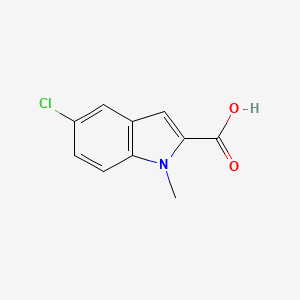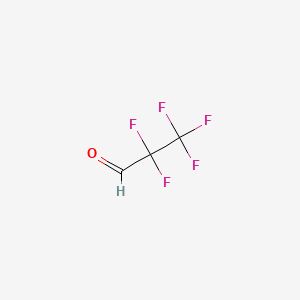
Pentafluoropropionaldehyde
描述
准备方法
Synthetic Routes and Reaction Conditions
Pentafluoropropionaldehyde can be synthesized through several methods. One common approach involves the reduction of pentafluoropropionic acid derivatives. For example, the reduction of pentafluoropropionic acid esters using sodium aluminum hydride in tetrahydrofuran (THF) followed by distillation from concentrated sulfuric acid can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods often utilize similar reduction reactions but are optimized for higher yields and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
Pentafluoropropionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form pentafluoropropionic acid.
Reduction: The aldehyde group can be reduced to form pentafluoropropanol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Pentafluoropropionic acid.
Reduction: Pentafluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Pentafluoropropionaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
作用机制
The mechanism by which pentafluoropropionaldehyde exerts its effects depends on its chemical interactions. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to various chemical transformations. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its interactions with other molecules.
相似化合物的比较
Similar Compounds
Trifluoroacetaldehyde: Contains three fluorine atoms and an aldehyde group.
Hexafluoroacetone: Contains six fluorine atoms and a ketone group.
Pentafluorobenzaldehyde: Contains five fluorine atoms and an aldehyde group attached to a benzene ring.
Uniqueness
Pentafluoropropionaldehyde is unique due to its specific arrangement of five fluorine atoms on a three-carbon chain with an aldehyde group. This structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications.
属性
IUPAC Name |
2,2,3,3,3-pentafluoropropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF5O/c4-2(5,1-9)3(6,7)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPGOXJVTQTAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195027 | |
| Record name | Pentafluoropropionaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422-06-0 | |
| Record name | 2,2,3,3,3-Pentafluoropropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluoropropionaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentafluoropropionaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluoropropionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pentafluoropropionaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP47XVV2P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between pentafluoropropionaldehyde and enamines/imines in organic synthesis?
A1: Research indicates that this compound, similar to trifluoroacetaldehyde ethyl hemiacetal, can react with enamines and imines to yield beta-hydroxy-beta-pentafluoropropyl ketones []. This reaction pathway presents a valuable tool for incorporating the pentafluoropropyl group into organic molecules.
Q2: How does the reactivity of this compound compare to other halogenated aldehydes, such as trifluoroacetaldehyde and difluoroacetaldehyde, in reactions with enamines and imines?
A2: Studies demonstrate that this compound, alongside difluoroacetaldehyde ethyl hemiacetal, can effectively participate in reactions with enamines and imines to produce the corresponding beta-hydroxy ketones []. This suggests a similar reactivity pattern among these halogenated aldehydes, offering potential alternatives for synthesizing various fluorinated compounds.
Q3: Are there any computational studies investigating the conformational properties of this compound?
A3: Yes, theoretical calculations have been performed to determine the potential energy distributions and potential functions associated with the two rotors' internal rotation within the this compound molecule []. These studies contribute to a deeper understanding of the molecule's conformational preferences and dynamic behavior.
Q4: What insights can be gained from studying the dissociative electron capture process in this compound?
A4: Research has explored the dissociative electron capture mechanisms in this compound, along with other fluorinated aldehydes like trifluoroacetaldehyde and heptafluorobutyraldehyde []. Understanding these processes at a molecular level can shed light on the compound's behavior in electron-rich environments and its potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



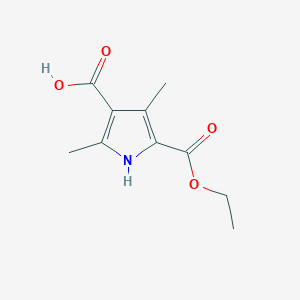
![2-[(4-Methoxybenzylidene)amino]fluorene](/img/structure/B1581438.png)
